An In-depth Technical Guide to 2-(tert-Butyl)pyridin-4-amine
An In-depth Technical Guide to 2-(tert-Butyl)pyridin-4-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(tert-Butyl)pyridin-4-amine, a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, plausible synthetic routes, and characteristic reactivity. Emphasis is placed on its application as a bioisosteric replacement for aniline moieties, aiming to enhance the metabolic stability and pharmacokinetic profiles of drug candidates. This guide consolidates technical data, safety protocols, and experimental methodologies to serve as a vital resource for researchers, chemists, and professionals in the field of drug development.
Introduction
2-(tert-Butyl)pyridin-4-amine is a substituted aminopyridine that has garnered significant interest as a versatile scaffold in the design of biologically active molecules. Its structure, featuring a pyridine core functionalized with a sterically demanding tert-butyl group at the C2 position and a nucleophilic amino group at the C4 position, imparts unique chemical and physical properties. The tert-butyl group can serve as a metabolic shield, sterically hindering potential sites of oxidation on the pyridine ring, while the 4-amino group provides a key vector for derivatization and interaction with biological targets.
In modern drug discovery, there is a persistent drive to identify fragments and building blocks that confer "drug-like" properties. Aminopyridines are often considered "unsung heroes" in this context, offering a low molecular weight scaffold with advantageous properties.[1] Specifically, substituted aminopyridines like 2-(tert-Butyl)pyridin-4-amine are explored as superior alternatives to traditional aniline-based structures, which can be prone to metabolic liabilities.[2] This guide aims to provide a detailed technical examination of this compound for professionals engaged in the synthesis and evaluation of novel chemical entities.
Chemical Identity and Physicochemical Properties
The compound is most commonly supplied and handled as its hydrochloride salt due to the increased stability and crystallinity over the free base.
Identifiers
| Identifier | Value | Source |
| Compound Name | 2-(tert-Butyl)pyridin-4-amine hydrochloride | - |
| CAS Number | 3028142-12-0 | |
| Molecular Formula | C₉H₁₄N₂ · HCl | |
| Molecular Weight | 186.68 g/mol | |
| InChI Key | FHZYPGRZZKCIAF-UHFFFAOYSA-N |
Note: A dedicated CAS number for the free base (C₉H₁₄N₂) is not prominently listed in major chemical databases, indicating its primary form in commerce and research is the HCl salt.
Physicochemical Data
The following table summarizes the key properties of the compound. Experimental data for the free base is limited; therefore, properties of the HCl salt are provided where applicable, alongside computed properties for the free base isomer, 4-(tert-Butyl)pyridin-2-amine, for reference.
| Property | Value | Notes |
| Physical Form | Powder | For the HCl salt. |
| Molecular Weight (Free Base) | 150.22 g/mol | Computed for C₉H₁₄N₂.[3] |
| XLogP3 (Free Base) | 1.9 | Computed for isomer 4-(tert-Butyl)pyridin-2-amine.[3] |
| Hydrogen Bond Donors | 2 | For the free base.[3] |
| Hydrogen Bond Acceptors | 2 | For the free base.[3] |
| Storage Temperature | Room Temperature | For the HCl salt. |
Synthesis and Manufacturing
Proposed Synthetic Pathway
The synthesis can be envisioned as a multi-step process starting from a commercially available pyridine precursor.
Caption: Proposed synthetic workflow for 2-(tert-Butyl)pyridin-4-amine HCl.
Causality Behind Experimental Choices:
-
Starting Material : 2-tert-Butyl-4-chloropyridine is a logical precursor. The chloro-substituent at the 4-position is a competent leaving group for SNAr or cross-coupling reactions. The tert-butyl group is installed first as it is robust and directs the subsequent chemistry.
-
Amination Method : A Buchwald-Hartwig amination is the reaction of choice for C-N bond formation on heteroaromatic systems.[4] This palladium-catalyzed cross-coupling is highly reliable and tolerates a wide range of functional groups. Using a masked ammonia equivalent like benzophenone imine followed by hydrolysis is a standard technique to avoid side reactions associated with ammonia gas.
-
Catalyst System : A typical catalyst system would involve a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos or BINAP) that is effective for coupling with electron-rich and sterically hindered substrates. A strong, non-nucleophilic base like sodium tert-butoxide is required to facilitate the catalytic cycle.
-
Salt Formation : The final free base is often an oil or low-melting solid that can be difficult to purify. Conversion to the hydrochloride salt by treatment with HCl in a non-polar solvent (like diethyl ether or dioxane) typically induces precipitation of a crystalline, stable solid that is easily isolated and purified by filtration.
Reactivity and Chemical Behavior
The chemical behavior of 2-(tert-Butyl)pyridin-4-amine is dictated by the interplay of its three key structural components:
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4-Amino Group : This is the primary site of reactivity. As a primary aromatic amine, it readily undergoes standard transformations such as acylation, sulfonylation, alkylation, and participation in further cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to build more complex molecules.[4] Its nucleophilicity is modulated by the electron-withdrawing nature of the pyridine ring.
-
Pyridine Nitrogen (N1) : The lone pair on the pyridine nitrogen is basic, allowing for protonation and formation of the hydrochloride salt. However, its nucleophilicity and accessibility for reactions like N-alkylation are significantly diminished by the steric bulk of the adjacent tert-butyl group. This steric shielding is a key feature, preventing undesired side reactions at the N1 position.
-
Pyridine Ring : The pyridine ring itself is electron-deficient and can be susceptible to nucleophilic attack if further activated. However, the positions ortho and para to the nitrogen are the most reactive. The existing substitution pattern largely directs further functionalization towards the remaining C3, C5, and C6 positions, should such reactions be desired.
Applications in Research and Drug Development
The primary application of 2-(tert-Butyl)pyridin-4-amine is as a molecular building block in the synthesis of pharmaceutical drug candidates. Its utility stems from its role as a "bioisostere" for the 4-alkylaniline moiety.
Rationale for Use:
-
Improved Metabolic Stability : The tert-butylphenyl group, while common in active compounds, is often a metabolic liability, prone to oxidative metabolism by cytochrome P450 enzymes. Replacing the phenyl ring with a pyridine ring can block or alter these metabolic pathways, improving the compound's half-life and pharmacokinetic profile. A study on the related 2-amino-5-tert-butylpyridine fragment demonstrated its improved physicochemical properties over 4-tert-butylaniline.[2][5]
-
Enhanced Physicochemical Properties : The introduction of the pyridine nitrogen atom increases polarity and can improve aqueous solubility compared to its carbocyclic analogue. It also provides an additional hydrogen bond acceptor site, which can be crucial for optimizing binding affinity to a biological target.
-
Scaffold for Diverse Libraries : The 4-amino group serves as a convenient handle for derivatization, allowing chemists to rapidly synthesize libraries of compounds for structure-activity relationship (SAR) studies.[6] Common reactions include amide bond formation, which is one of the most frequently used reactions in medicinal chemistry.[4]
Spectroscopic Data and Characterization
Expected ¹H NMR (in DMSO-d₆, ~400 MHz):
-
δ ~7.8-8.0 ppm (d, 1H) : Proton at C6 (ortho to pyridine N), deshielded by the nitrogen.
-
δ ~6.5-6.7 ppm (d, 1H) : Proton at C5 (ortho to amino group), shielded by the electron-donating amine.
-
δ ~6.3-6.5 ppm (s, 1H) : Proton at C3 (between the two substituents).
-
δ ~5.5-6.0 ppm (br s, 2H) : Protons of the -NH₂ group. The chemical shift can be variable and concentration-dependent.
-
δ ~1.3 ppm (s, 9H) : Protons of the tert-butyl group, appearing as a sharp singlet.
Expected ¹³C NMR (in DMSO-d₆, ~100 MHz):
-
δ ~160-165 ppm : C2 (attached to the tert-butyl group).
-
δ ~155-160 ppm : C4 (attached to the amino group).
-
δ ~148-152 ppm : C6.
-
δ ~105-110 ppm : C5.
-
δ ~103-108 ppm : C3.
-
δ ~35-40 ppm : Quaternary carbon of the tert-butyl group.
-
δ ~28-30 ppm : Methyl carbons of the tert-butyl group.
Safety and Handling
The following safety information is derived from the Safety Data Sheet (SDS) for the hydrochloride salt of 2-(tert-Butyl)pyridin-4-amine.
Hazard Identification
-
Signal Word : Warning
-
GHS Hazard Statements :
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
-
Recommended Precautions and PPE
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.
-
Handling : Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage : Keep container tightly closed. Store in a dry, well-ventilated place at room temperature.
First Aid Measures
-
If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Experimental Protocol: N-Acylation
This section provides a representative, self-validating protocol for the acylation of the 4-amino group, a common follow-up reaction in a drug discovery workflow.
Caption: A typical experimental workflow for N-acylation.
Step-by-Step Methodology
-
Reagent Preparation & Setup :
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(tert-Butyl)pyridin-4-amine HCl (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent (approx. 0.1 M concentration).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the HCl salt and scavenge the HCl produced during the reaction. Stir until all solids dissolve.
-
-
Reaction Execution :
-
Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exotherm of the acylation reaction.
-
Slowly add the desired acyl chloride (e.g., benzoyl chloride) (1.05 eq) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
-
In-Process Control (IPC) / Monitoring :
-
Take a small aliquot from the reaction mixture and spot it on a TLC plate (e.g., silica gel with 10% MeOH in DCM as eluent) to monitor the consumption of the starting amine.
-
Alternatively, dilute the aliquot and inject it into an LC-MS to confirm the formation of the desired product mass and disappearance of the starting material. The reaction is deemed complete when <5% of the starting amine remains.
-
-
Aqueous Workup :
-
Once complete, dilute the reaction mixture with additional DCM.
-
Pour the mixture into a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove excess acid), water, and finally, brine.
-
Separate the organic layer.
-
-
Purification :
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (or a similar solvent system) to isolate the pure amide product.
-
-
Final Characterization and Verification :
-
Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data for the purified product to confirm its structure, identity, and purity.
-
References
-
A Scalable Synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) Ligand. National Institutes of Health (NIH). Available at: [Link]
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2-Amino-4-[(tert-butyl)pyridine-d12]. PubChem. Available at: [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]
-
A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. ResearchGate. Available at: [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]
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2,4-DI-tert-BUTYLPYRIDINE - Optional[13C NMR]. SpectraBase. Available at: [Link]
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Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]
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2-tert-butylpyridine Chemical Properties. ChemSynthesis. Available at: [Link]
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The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. ACS Publications. Available at: [Link]
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4-(tert-Butyl)pyridin-2-amine. PubChem. Available at: [Link]
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Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. Novartis OAK. Available at: [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. PubMed Central. Available at: [Link]
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2-tert-Butylpyridine (CAS 5944-41-2) - Chemical & Physical Properties. Cheméo. Available at: [Link]
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2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Available at: [Link]
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Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. Available at: [Link]
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